molecular formula C7H11F3O3S B2856893 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans CAS No. 2408937-91-5

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans

Cat. No.: B2856893
CAS No.: 2408937-91-5
M. Wt: 232.22
InChI Key: QTTRCEKTFUWOHK-PHDIDXHHSA-N
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Description

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans is a chemical compound with the molecular formula C7H11F3O3S and a molecular weight of 232.22 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans typically involves the following steps:

    Formation of the cyclopropyl ring: The cyclopropyl ring with a trifluoromethyl group is synthesized using cyclopropanation reactions.

    Attachment of the ethyl group: The ethyl group is introduced through alkylation reactions.

Chemical Reactions Analysis

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans undergoes various chemical reactions, including:

Scientific Research Applications

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans can be compared with similar compounds such as:

The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3S/c1-14(11,12)13-3-2-5-4-6(5)7(8,9)10/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRCEKTFUWOHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCC[C@@H]1C[C@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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